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Compound of Interest

Compound Name: Fenebrutinib

Cat. No.: B560142

A deep dive into the clinical performance of the novel Bruton's tyrosine kinase (BTK) inhibitor,
fenebrutinib, reveals promising efficacy in diverse patient populations, particularly those with
relapsing multiple sclerosis (RMS) and chronic spontaneous urticaria (CSU). This guide
provides a comprehensive comparison of fenebrutinib's performance against established
alternative therapies, supported by experimental data from key clinical trials.

Fenebrutinib, an investigational, orally administered, reversible, and non-covalent BTK
inhibitor, has demonstrated a significant impact on disease activity in clinical studies.[1][2] Its
unique mechanism of action, targeting B-cell and myeloid cell activation, positions it as a
potential new therapeutic option for a range of autoimmune diseases.[3][4] This guide will
dissect the available clinical trial data to offer researchers, scientists, and drug development
professionals a clear perspective on fenebrutinib's efficacy.

Fenebrutinib in Relapsing Multiple Sclerosis (RMS)

In the realm of multiple sclerosis, fenebrutinib has shown a robust effect in reducing key
markers of disease activity. The Phase |l FENopta trial provides the most comprehensive
dataset to date, demonstrating a significant reduction in new brain lesions in patients with
RMS.[5][6]

Comparative Efficacy in Relapsing Multiple Sclerosis

To contextualize the performance of fenebrutinib, the following table compares its efficacy
data from the FENopta trial with data from pivotal trials of two established oral and intravenous
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therapies for RMS: teriflunomide (Aubagio®) and ocrelizumab (Ocrevus®).

Efficacy Endpoint

Fenebrutinib
(FENopta - Phase

IN[517]
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mg) (Phase Il &
TOWER)[8][9][10]

Ocrelizumab

(OPERA | & 11 -
Phase llI)[11][12]
[13]

Annualized Relapse
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Reduced by 36.3% vs.

0.156 vs 0.292 for

Rate (ARR) extension) placebo (TOWER) Interferon beta-la
31.5% reduction in _ o
S ) 40% risk reduction in
No disability risk of 12-week

Disability Progression

progression at 96
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sustained disability
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MRI Lesion Activity
(New T1 Gd+ lesions)

69% relative reduction
vs. placebo at 12

weeks
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enhancing lesions vs.
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949% relative reduction

vs. Interferon beta-la

MRI Lesion Activity
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74% relative reduction
vs. placebo at 12

weeks

Significantly fewer
new or enlarging T2

lesions vs. placebo

95% relative reduction

vs. Interferon beta-l1a

Fenebrutinib in Chronic Spontaneous Urticaria

(CSU)

Fenebrutinib has also been investigated for its potential to treat moderate to severe CSU in

patients who are refractory to H1l-antihistamines. A Phase Il trial demonstrated a dose-

dependent improvement in urticaria activity scores.[2][14]

Comparative Efficacy in Chronic Spontaneous Urticaria

The following table summarizes the efficacy of different doses of fenebrutinib compared to

placebo in a Phase Il trial. For context, data for the approved biologic treatment, omalizumab

(Xolair®), is also included.
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Experimental Protocols
FENopta: A Phase Il Study in Relapsing Multiple
Sclerosis (NCT05119569)[5][18]

Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase Il trial with

an optional open-label extension.

Patient Population: Adults aged 18-55 years with a diagnosis of relapsing multiple sclerosis
(RMS) according to the 2017 McDonald criteria and an Expanded Disability Status Scale
(EDSS) score of 0-5.5.

Intervention: Participants were randomized (2:1) to receive either oral fenebrutinib (200 mg

twice daily) or a matching placebo for 12 weeks.

Primary Endpoint: The total number of new T1 gadolinium-enhancing (Gd+) lesions on brain

MRI at weeks 4, 8, and 12.

Secondary Endpoints: Included the number of new or enlarging T2-weighted lesions on brain
MRI.
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Phase Il Study in Chronic Spontaneous Urticaria
(EudraCT ID 2016-004624-35)[2][14]

o Study Design: A double-blind, placebo-controlled, randomized Phase Il trial.
o Patient Population: Adults with H1-antihistamine-refractory chronic spontaneous urticaria.

« Intervention: Patients were randomized to receive one of three doses of fenebrutinib (50 mg
daily, 150 mg daily, or 200 mg twice daily) or placebo for 8 weeks.

e Primary Endpoint: Change from baseline in the weekly Urticaria Activity Score (UAS7) at
week 8.

e Secondary Endpoints: Included the change from baseline in UAS7 at week 4 and the
proportion of patients with well-controlled disease (UAS7 < 6) at week 8.

Signaling Pathway and Experimental Workflow
Fenebrutinib's Mechanism of Action: BTK Signaling
Pathway

Fenebrutinib exerts its therapeutic effect by inhibiting Bruton's tyrosine kinase (BTK), a key
enzyme in the signaling pathways of B-cells and myeloid cells.[3] This inhibition modulates the
activation and function of these immune cells, which are implicated in the pathogenesis of
autoimmune diseases like MS and CSU.
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Caption: Fenebrutinib inhibits BTK, blocking downstream signaling and reducing immune cell
activation.

FENopta Clinical Trial Workflow

The workflow of the FENopta clinical trial followed a structured process from patient screening
to the analysis of outcomes.
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Caption: Workflow of the FENopta Phase Il clinical trial for fenebrutinib in RMS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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